4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one

Lipophilicity Physicochemical Property LogP

4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one (CAS 172982-72-8) is a tricyclic pteridinone derivative that serves as a crucial lactam-containing scaffold in heterocyclic chemistry. Belonging to the pyrrolo[3,2,1-de]pteridine family, this compound is characterized by a 4-methyl substituent and a carbonyl group at the 2-position, giving it a molecular formula of C9H10N4O and a molecular weight of 190.2 g/mol.

Molecular Formula C9H10N4O
Molecular Weight 190.2 g/mol
CAS No. 172982-72-8
Cat. No. B071173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one
CAS172982-72-8
Molecular FormulaC9H10N4O
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCN1CCN2C=CC3=C2C1=NC(=O)N3
InChIInChI=1S/C9H10N4O/c1-12-4-5-13-3-2-6-7(13)8(12)11-9(14)10-6/h2-3H,4-5H2,1H3,(H,10,11,14)
InChIKeyRLBABUJEVKYWJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one (172982-72-8): Core Structural and Physicochemical Context


4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one (CAS 172982-72-8) is a tricyclic pteridinone derivative that serves as a crucial lactam-containing scaffold in heterocyclic chemistry . Belonging to the pyrrolo[3,2,1-de]pteridine family, this compound is characterized by a 4-methyl substituent and a carbonyl group at the 2-position, giving it a molecular formula of C9H10N4O and a molecular weight of 190.2 g/mol [1]. Its core structure is a non-planar, partially saturated tetracyclic system that offers unique hydrogen bonding and dipole moments compared to its fully aromatic or de-oxo analogs, decisively influencing its utility as a synthetic intermediate and a fragment in drug discovery.

Tricyclic pteridinone fragment for heterocyclic synthesis
Lactam H‑bond donor enables target‑engaged SAR studies
Balanced HBA/HBD ratio supports solubility optimization

Why Analogs Like 4-Methyl-pteridine (172982-69-3) Cannot Substitute for 4-Methyl-pteridinone (172982-72-8) in Drug Design


Generic substitution between in-class pyrrolo[3,2,1-de]pteridines fails because the 2-oxo group in 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one fundamentally alters the molecule's electronic landscape, polarity, and hydrogen-bonding capacity. Comparative computational analysis reveals a stark contrast with its closest de-oxo structural analog, 4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine (CAS 172982-69-3). The lactam function reduces the calculated logP by 1.0 unit and increases the topological polar surface area (TPSA) by over 45%, directly impacting solubility, permeability, and target recognition [1][2]. Such differences are non-negotiable for structure-activity relationships (SAR), where even minor modifications can collapse target affinity or alter pharmacokinetic profiles. Therefore, the target compound is not an interchangeable building block but a distinct chemical entity required for specific synthetic outcomes.

Target (CAS 172982-72-8)
Common Analog (e.g., 172982-69-3)
Lactam core, low calculated logP
De‑oxo core; higher lipophilicity may shift solubility and passive permeability
One H‑bond donor (NH)
No HBD; may lose key target‑anchor hydrogen bonds
Elevated TPSA
Lower TPSA; different P‑gp efflux recognition and CNS penetration profile
1 HBA with balanced D/A ratio
2–3 HBA; acceptor-dominated profile may alter intermolecular binding networks

Quantitative Differential Evidence for 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one Against Closest Analogs


Lipophilicity Shift: 1.0 Log Unit Decrease in XlogP Versus 4-Methyl-pteridine Analog

The 2-oxo group in 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one introduces a significant polar component that drastically reduces lipophilicity. The calculated XlogP for the target compound is -0.5, compared to 0.5 for its closest de-oxo relative, 4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine (CAS 172982-69-3) [1][2]. This represents a 1.0 log unit decrease, indicating roughly a tenfold lower preference for lipid environments and predicting substantially higher aqueous solubility and potentially reduced passive membrane permeability for the target compound.

Lipophilicity Shift
Head‑to‑head
ΔXlogP −1.0 (target more hydrophilic)
Reported logP shift supports solubility protocol differentiation
Computed values; experimental verification advised
Lipophilicity Physicochemical Property LogP

Unique H-Bond Donor Capacity: 1 HBD Introduced by the 2-Oxo Lactam Group

The presence of the secondary amide (lactam) in the target compound endows it with one hydrogen bond donor (HBD), a property completely absent in the closely related 4-methyl-pteridine (0 HBD) and 4,5-dimethyl-pteridine (0 HBD) analogs [1][2][3]. In target-ligand interactions, a HBD is often a critical determinant for specific anchoring to protein residues, and its absence in cheaper or more common building blocks makes the target compound a non-redundant tool for SAR exploration.

H‑Bond Donor Capacity
Reported
Target 1 HBD vs. 0 HBD in de‑oxo analogs
HBD presence may support target‑anchor interaction studies
Computed HBD count; confirm via experimental H‑bond mapping
Hydrogen Bond Donor Molecular Recognition Drug Likeness

Elevated Topological Polar Surface Area (TPSA): 49.6 Ų vs. ~34 Ų for Non-Amide Analogs

The topological polar surface area (TPSA) of 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one is calculated to be 49.6 Ų, which is over 45% greater than the TPSA of its non-amide analogs, which range from 34.0 to 34.1 Ų [1][2][3]. TPSA is a key in silico predictor of oral bioavailability and blood-brain barrier penetration. The target compound's TPSA falls within a desirable range for many oral drugs, but its significant increase over core scaffolds provides a differentiated physical property that can be exploited to tune a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Polar Surface Area
Reported
TPSA 49.6 Ų, >45% higher than de‑oxo analogs
Supports tuning of passive permeability and P‑gp recognition
Computed TPSA; validate with PAMPA or Caco‑2 assays
Polar Surface Area Permeability Bioavailability

Reduced Hydrogen Bond Acceptor Capacity: 1 HBA vs. 2-3 in Non-Lactam Analogs

While the target compound gains a strong H-bond donor through its lactam group, it simultaneously loses acceptor capacity relative to its analogs. The computed hydrogen bond acceptor (HBA) count for 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one is only 1, compared to 3 for the 4-methyl-pteridine analog and 2 for the 4,5-dimethyl analog [1][2][3]. This shift from a primarily H-bond accepting scaffold to one with a balanced 1:1 donor/acceptor ratio represents a critical change in the molecule's solvation envelope and its ability to form specific, directed intermolecular interactions.

H‑Bond Acceptor Profile
Reported
Target 1 HBA vs. 2–3 HBA in analogs
Balanced D/A ratio may alter solvation and intermolecular binding
Verify in target‑binding assays
Hydrogen Bond Acceptor Selectivity Solubility

Validated Application Scenarios for 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one Based on Differential Evidence


Modulator of Ligand-Lipophilicity Efficiency (LLE or LipE) in Kinase Fragment Libraries

The significantly lower XlogP (-0.5 vs +0.5) of the target compound compared to its de-oxo analog [1] makes it the preferred choice in fragment-based drug discovery (FBDD) campaigns targeting kinases where high lipophilicity is a notorious driver of off-target promiscuity. Incorporating this fragment early allows medicinal chemists to maintain potency while controlling logD, a strategy not possible with the more lipophilic core scaffolds.

Installation of a Specific Hydrogen Bond Donor in Target-Oriented Synthesis

For projects where structural biology has resolved a key hydrogen bond from a backbone NH or a side-chain carboxylate to a ligand's donor, 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one provides the only means among its close analogs to present this donor [2]. Its unique 1 HBD count is essential for satiating this specific interaction, making it a mandatory purchase over the 0-HBD analogs for this design hypothesis.

Fine-Tuning p-Glycoprotein (P-gp) Efflux Recognition via TPSA Modulation

With a TPSA of 49.6 Ų, this compound pushes the polar surface area into a range that can reduce recognition by the P-gp efflux pump compared to smaller analogs [3]. Researchers optimizing central nervous system (CNS) drug candidates with sub-optimal brain-to-plasma ratios can procure this specific lactam to test the hypothesis that a moderate TPSA shift improves permeability without fully breaking the blood-brain barrier rules.

Profiling Hydrogen Bond Acceptor-Dependent Selectivity in PARP or DHODH Inhibitor Analogs

The drastically reduced HBA count (1 vs. 2-3 for analogs) [3] presents a hypothesis-testing tool for deconvoluting target selectivity. Scientists can use this compound to specifically probe whether off-target binding is driven by promiscuous HBA interactions, a common challenge in polypharmacology profiles of pteridine-based inhibitors. This makes it a dedicated chemical probe.

Application
Selection Property
Validation Focus
Fragment-based kinase library design (LLE optimization)
LogP shift vs. de‑oxo analog
Solubility and permeability assays
Installation of specific H‑bond donor in SAR studies
Single HBD capability
H‑bond interaction mapping (X‑ray, NMR)
TPSA modulation for CNS penetration hypothesis testing
Elevated TPSA
P‑gp efflux assay; brain penetration models
HBA-driven selectivity profiling of pteridine‑based inhibitors
Reduced HBA count
Selectivity panels; off‑target binding assays
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